(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate is a complex organic compound with significant pharmacological properties, particularly as a muscarinic receptor antagonist. This compound is structurally related to Solifenacin succinate, which is utilized in treating overactive bladder conditions. The compound's IUPAC name is [(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate; butanedioic acid. Its molecular formula is C27H32N2O6, and it has a molecular weight of 480.6 g/mol .
(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate falls under the category of alkaloids and is classified as a tertiary amine due to its nitrogen-containing structure. It is primarily studied for its antimuscarinic properties, specifically targeting the M3 muscarinic receptor subtype .
The synthesis of (S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate typically involves the condensation of (RS)-3-quinuclidinol with a derivative of the isoquinoline structure. The process often requires specific reagents and conditions to ensure high yield and purity of the final product.
Key steps in the synthesis may include:
The molecular structure of (S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate features a bicyclic quinuclidine ring fused with an isoquinoline structure. The presence of carboxylate and succinate groups enhances its solubility and biological activity.
Key structural data includes:
(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate can undergo various chemical reactions typical for esters and amines:
Understanding these reactions is crucial for developing derivatives that may enhance therapeutic efficacy or reduce side effects associated with muscarinic receptor antagonism.
The mechanism of action for (S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate primarily involves antagonism at muscarinic receptors, particularly M3 subtypes located in bladder tissues. By blocking these receptors, the compound reduces involuntary bladder contractions.
Research indicates that this compound exhibits a high affinity for M3 receptors compared to other muscarinic subtypes, potentially offering therapeutic advantages in minimizing side effects such as dry mouth associated with broader-spectrum antimuscarinics .
The physical properties of (S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate include:
Key chemical properties include:
(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate has been extensively studied for its potential applications in:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: